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Compound of Interest

Compound Name: Methyl 5-hydroxy-2-nitrobenzoate

CAS No.: 59216-77-2

Cat. No.: B1610663 Get Quote

Executive Summary & Chemical Identity
Methyl 5-hydroxy-2-nitrobenzoate is a polysubstituted aromatic ester characterized by a

push-pull electronic system. The electron-withdrawing nitro (

) and ester (

) groups at the ortho positions create a distinct desheilding zone, while the electron-donating
hydroxyl (

) group at the meta position (relative to the ester) introduces specific shielding effects. This
unique electronic environment makes NMR spectroscopy the most definitive tool for its
structural validation.
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Property Detail

IUPAC Name Methyl 5-hydroxy-2-nitrobenzoate

CAS Number 59216-77-2

Molecular Formula

Molecular Weight 197.14 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water

Synthesis & Experimental Protocol
To ensure the integrity of spectroscopic data, the sample must be free of the regioisomer

(Methyl 2-hydroxy-5-nitrobenzoate) and the precursor acid. The following workflow outlines the

standard preparation and purification route.

Synthesis Workflow
The compound is typically synthesized via the esterification of 5-hydroxy-2-nitrobenzoic acid,

which is itself derived from the regioselective nitration of 3-hydroxybenzoic acid.

3-Hydroxybenzoic Acid Nitration
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Caption: Figure 1. Synthetic pathway ensuring regiochemical purity of the 5-hydroxy-2-nitro

isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for distinguishing this compound from its isomers. The substitution

pattern (1-Ester, 2-Nitro, 5-Hydroxy) creates a specific coupling pattern in the aromatic region.
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NMR Data (400 MHz, DMSO- )
DMSO-

is the preferred solvent as it prevents rapid proton exchange, allowing the phenolic

signal to be observed.

Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

-OH 11.0 - 11.5 Broad Singlet 1H -

Phenolic

proton;

disappears

with

shake.

H-3 7.99 - 8.05 Doublet (d) 1H 8.8 - 9.0

Deshielded:O

rtho to

group.

H-6 7.00 - 7.05 Doublet (d) 1H 2.5 - 2.8

Shielded:Orth

o to

. Small meta

coupling to H-

4.

H-4 6.90 - 6.98
Doublet of

Doublets (dd)
1H 9.0, 2.5

Shielded:Orth

o to

. Large ortho

coupling to H-

3.

-OCH3 3.85 - 3.95 Singlet (s) 3H -
Methyl ester

protons.

Structural Validation Logic
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The Nitro Effect (H-3): The proton at C3 is flanked by the nitro group at C2. The strong

electron-withdrawing nature of the nitro group deshields this proton significantly, pushing it

downfield to ~8.0 ppm.

The Hydroxyl Effect (H-4, H-6): The hydroxyl group at C5 is an electron-donating group

(EDG) by resonance. It increases electron density at the ortho positions (C4 and C6),

shielding these protons and moving them upfield (~6.9 - 7.0 ppm).

Coupling Constants:

: Typical ortho coupling between H-3 and H-4.

: Typical meta coupling between H-4 and H-6.

: Para protons rarely show significant coupling.

Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid "fingerprint" verification of functional groups.

Diagnostic Bands (ATR/KBr)

Functional Group
Wavenumber (

)
Intensity Mode

Phenol (-OH) 3200 - 3450 Broad, Medium
O-H Stretching (H-

bonded)

Ester (C=O) 1725 - 1735 Sharp, Strong
C=O Stretching

(Conjugated)

Nitro (-NO2) 1520 - 1540 Strong Asymmetric Stretching

Nitro (-NO2) 1340 - 1360 Strong Symmetric Stretching

Aromatic Ring 1600, 1450 Medium C=C Ring Stretching

Ether (C-O) 1250 - 1280 Strong
C-O-C Stretching

(Ester)
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Note: The presence of the nitro group ortho to the ester may cause a slight shift in the carbonyl

frequency due to steric twisting or field effects, but it generally remains within the 1720-1740

range.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns

characteristic of nitro-aromatics.

MS Profile[3][4][5]
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion:

ESI (+):

ESI (-):

(Favored due to acidic phenol).

Fragmentation Pathway (EI)
In Electron Impact (EI) ionization, the molecule undergoes characteristic losses.

Primary Loss: Cleavage of the methoxy group (

, -31 Da) from the ester.

Secondary Loss: Loss of the nitro group (

, -46 Da).
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[M - NO2]+
m/z 151

- NO2 (46)

[M - OCH3 - CO]+
m/z 138

- CO (28)
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Caption: Figure 2. Predicted fragmentation pathway for Methyl 5-hydroxy-2-nitrobenzoate
under EI conditions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1610663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

